molecular formula C20H22N2O4S B2866413 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922024-49-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2866413
CAS No.: 922024-49-5
M. Wt: 386.47
InChI Key: UTOICPVUWNMGMW-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a chemical compound designed for research and development purposes. This molecule features a benzoxazepin core, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with various biological activities. The structure is functionalized with an allyl group on the nitrogen atom within the seven-membered ring and a benzenesulfonamide moiety attached to the aromatic ring. This specific substitution pattern is shared with several other researched analogs, such as those bearing furan-2-carboxamide , 4-methoxybenzenesulfonamide , or 3,4-dimethylbenzamide groups in place of the benzenesulfonamide. The benzoxazepin scaffold is recognized for its potential as a versatile building block in the discovery and optimization of new therapeutic agents. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a candidate for biological screening in assay development. It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-4-12-22-17-13-15(21-27(24,25)16-8-6-5-7-9-16)10-11-18(17)26-14-20(2,3)19(22)23/h4-11,13,21H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOICPVUWNMGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H26N2O5S
  • Molecular Weight : 410.53 g/mol
  • CAS Number : 921791-09-5

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing cytokine production.

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Inhibition of angiogenesis

These findings suggest that the compound could be a lead candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Research has shown that the compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A dose-dependent response was observed in macrophage cultures treated with varying concentrations of the compound:

Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
53025
105045
207065

Case Studies

  • Study on Cancer Cell Lines : A detailed investigation into the effects of the compound on MCF-7 and MDA-MB-231 breast cancer cells revealed that co-treatment with doxorubicin enhanced cytotoxicity, indicating potential for combination therapy strategies.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced symptoms and markers of inflammation compared to control groups.

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